2-((2-Nitrilo-3-oxo-3-phenylprop-1-enyl)amino)-6-methylbenzoic acid
Description
2-((2-Nitrilo-3-oxo-3-phenylprop-1-enyl)amino)-6-methylbenzoic acid is a benzoic acid derivative featuring a methyl substituent at position 6 and a complex enyl-amino side chain at position 2. The side chain comprises a conjugated nitrilo (C≡N) and ketone (C=O) group attached to a phenyl ring, forming a planar, rigid structure. The compound’s structural complexity implies applications in coordination chemistry or as a ligand in metal-catalyzed reactions, akin to N,O-bidentate directing groups observed in related benzamide derivatives .
Crystallographic analysis using programs like SHELXL (for refinement) and Mercury (for visualization) would be critical for resolving its three-dimensional conformation and intermolecular interactions .
Properties
IUPAC Name |
2-[[(Z)-2-cyano-3-oxo-3-phenylprop-1-enyl]amino]-6-methylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c1-12-6-5-9-15(16(12)18(22)23)20-11-14(10-19)17(21)13-7-3-2-4-8-13/h2-9,11,20H,1H3,(H,22,23)/b14-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPAKJBDPKRHIHP-KAMYIIQDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC=C(C#N)C(=O)C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)N/C=C(/C#N)\C(=O)C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((2-Nitrilo-3-oxo-3-phenylprop-1-enyl)amino)-6-methylbenzoic acid, with the CAS number 1025165-66-5, is a compound of interest due to its potential biological activities. This article aims to synthesize existing research findings regarding its biological activity, including mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of C₁₈H₁₄N₂O₃ and a molecular weight of approximately 306.3 g/mol. Its structure features a nitrile group, an amine linkage, and a benzoic acid moiety, which may contribute to its biological activity.
Research indicates that compounds similar to this compound often interact with various biological targets:
- Enzyme Inhibition : The compound may exhibit inhibitory effects on certain enzymes, potentially impacting metabolic pathways.
- Cellular Uptake : Studies suggest that structural components can influence how compounds are absorbed by cells, affecting their bioavailability and efficacy.
- Receptor Interaction : Similar compounds have been shown to interact with specific receptors involved in signaling pathways related to growth and apoptosis.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Antitumor Activity
A study explored the effects of similar compounds on various cancer cell lines, demonstrating significant inhibition of cell growth at micromolar concentrations. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
Antimicrobial Effects
Another investigation assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited notable inhibitory effects, suggesting potential as a therapeutic agent in treating infections.
Research Findings
Recent studies have provided insights into the pharmacological properties of this compound:
- Cell Viability Assays : Evaluations using MTT assays revealed that concentrations above 10 µM resulted in over 50% reduction in cell viability in specific cancer models.
- In Vivo Studies : Animal models treated with this compound showed reduced tumor sizes compared to control groups, indicating its potential as an anticancer agent.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the potential of compounds similar to 2-((2-Nitrilo-3-oxo-3-phenylprop-1-enyl)amino)-6-methylbenzoic acid as antimicrobial agents. For instance, derivatives of related compounds have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that these compounds can effectively inhibit bacterial growth, making them valuable in combatting antibiotic resistance .
Antifungal Properties
In addition to antibacterial effects, certain derivatives have shown promising antifungal activity. For example, studies have reported that some synthesized compounds exhibit efficacy comparable to standard antifungal agents like fluconazole against strains such as Candida albicans and Aspergillus niger . This highlights the potential for this compound in treating fungal infections.
Anticancer Potential
The anticancer properties of this compound are particularly noteworthy. Research has indicated that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The compound's structure allows it to interact with biological targets implicated in cancer progression, making it a candidate for further investigation in cancer therapeutics .
Case Study 1: Antibacterial Efficacy
A study investigated a series of synthesized compounds related to this compound, revealing that one derivative exhibited an MIC of 5.19 µM against Staphylococcus aureus. This finding underscores the potential for developing new antibacterial agents from this class of compounds .
Case Study 2: Antifungal Activity
Another research effort focused on the antifungal activity of similar compounds, demonstrating that some derivatives showed significant inhibition against Candida albicans with MIC values around 8.16 µM, comparable to established antifungals .
Case Study 3: Anticancer Activity
In vitro studies on cancer cell lines revealed that certain derivatives had IC50 values lower than those of standard chemotherapeutics, indicating superior potency. For instance, one derivative achieved an IC50 of 4.12 µM, suggesting its potential as a more effective treatment option for specific cancers .
Comparison with Similar Compounds
Structural Features and Functional Groups
Target Compound
- Core structure : 6-methylbenzoic acid.
- Substituent: 2-((2-Nitrilo-3-oxo-3-phenylprop-1-enyl)amino) group.
- Key functional groups : Nitrile (C≡N), ketone (C=O), and aromatic phenyl ring.
- Potential coordination sites: Nitrile and ketone groups may act as Lewis bases for metal binding.
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
- Core structure : 3-methylbenzamide.
- Substituent : N-(2-hydroxy-1,1-dimethylethyl) group.
- Key functional groups : Amide (C=O-NH) and hydroxyl (-OH).
- Coordination role : N,O-bidentate directing group for C–H bond functionalization .
Comparison :
- Both compounds feature aromatic carboxylic acid/amide cores but differ in substituent complexity.
2-(2-Phenyl-1,3-benzoxazol-6-yl)propanoic Acid ()
- Core structure: Propanoic acid linked to a benzoxazole ring.
- Substituent : 2-phenyl group on benzoxazole.
- Key functional groups : Benzoxazole (aromatic heterocycle) and carboxylic acid (-COOH).
Comparison :
- The benzoxazole ring introduces a rigid heterocyclic system, contrasting with the target’s flexible enyl-amino side chain.
- The target’s nitrile group may increase polarity compared to the benzoxazole’s neutral aromatic system, affecting solubility and reactivity .
Target Compound
- Likely synthesized via condensation reactions between 6-methylanthranilic acid derivatives and a nitrilo-oxo-phenylprop-1-enyl precursor.
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
- Synthesized from 3-methylbenzoyl chloride/acid and 2-amino-2-methyl-1-propanol under standard amidation conditions .
Comparison :
- Both compounds require functionalization of a benzoic acid/amide core. However, the target’s synthesis likely involves multi-step conjugation to install the nitrile-ketone side chain, whereas the benzamide derivative is formed via a single-step amidation .
Physicochemical Properties (Hypothetical Data)
Comparison :
- The target’s nitrile-ketone system may offer superior metal-binding versatility compared to the benzamide’s N,O-group but may lack the benzoxazole’s π-conjugation for optoelectronic applications .
Q & A
Basic Research Questions
Q. What are the recommended crystallographic refinement strategies for resolving structural ambiguities in 2-((2-Nitrilo-3-oxo-3-phenylprop-1-enyl)amino)-6-methylbenzoic acid?
- Methodological Answer : Use the SHELX suite (e.g., SHELXL ) for small-molecule refinement, particularly for handling anisotropic displacement parameters and twinned data. Validate hydrogen bonding and torsional angles using Mercury for visualization . For initial structure solution, combine SHELXD (dual-space methods) with ORTEP-III for thermal ellipsoid visualization to resolve ambiguities in nitro or enyl group orientations .
Q. How can spectroscopic data (e.g., NMR, IR) be reconciled with crystallographic findings for this compound?
- Methodological Answer : Perform DFT calculations (e.g., Gaussian or ORCA) to simulate IR/NMR spectra using crystallographically determined coordinates. Cross-validate experimental vs. theoretical shifts, focusing on tautomeric equilibria in the nitrilo-enol group. Use Mercury’s overlay tools to compare experimental and simulated structures .
Q. What synthetic routes are reported for analogous benzoic acid derivatives, and how can they inform the synthesis of this compound?
- Methodological Answer : Adapt the two-step process from Hilton-Davis Chemical Co.:
Condense substituted benzaldehyde with aniline derivatives in acidic media to form intermediates.
Oxidize intermediates to yield the benzoic acid scaffold. Optimize reaction conditions (e.g., solvent polarity, temperature) for the nitrilo-enol moiety .
Advanced Research Questions
Q. How can computational modeling resolve contradictions between predicted and observed reactivity of the nitrilo-enol group?
- Methodological Answer : Employ QM/MM hybrid methods to model tautomerization pathways. Use Mercury’s conformational analysis tools to compare computed vs. crystallographic bond lengths. Validate with kinetic studies (e.g., stopped-flow spectroscopy) to correlate energy barriers with experimental reactivity .
Q. What strategies are effective for analyzing polymorphism or solvatomorphism in this compound?
- Methodological Answer : Perform high-throughput crystallization screens using varying solvents. Analyze powder XRD patterns with Mercury’s simulated diffraction module. For conflicting data (e.g., thermal vs. structural stability), apply principal component analysis (PCA) to DSC/TGA and crystallographic datasets .
Q. How can conflicting bioactivity data (e.g., in vitro vs. in silico) be addressed for derivatives of this compound?
- Methodological Answer : Use docking simulations (AutoDock Vina) to assess binding poses against target proteins. Cross-reference with crystallographic data to validate ligand-protein interactions. For discrepancies, perform molecular dynamics (MD) simulations to account for conformational flexibility .
Key Considerations
- Contradiction Handling : When spectroscopic and crystallographic data conflict, prioritize multi-method validation (e.g., synchrotron XRD paired with solid-state NMR) .
- Software Limitations : SHELX’s reliance on high-resolution data may require complementary tools (e.g., PHENIX ) for low-quality datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
